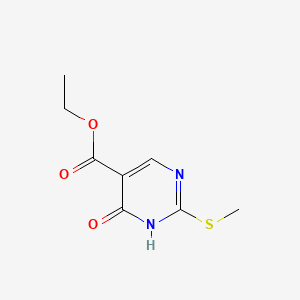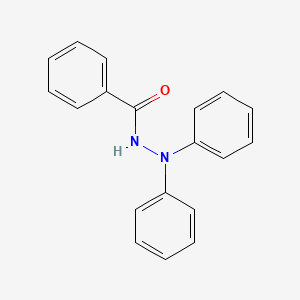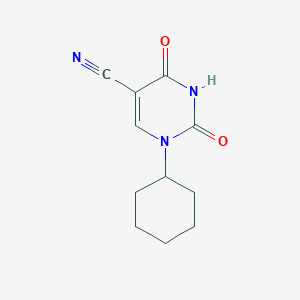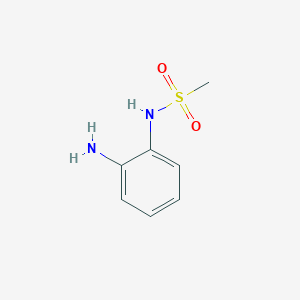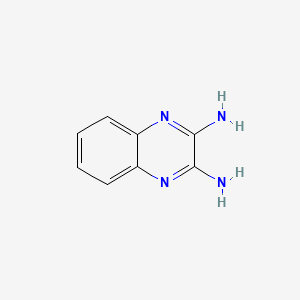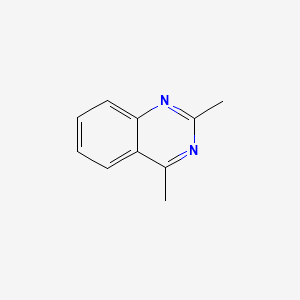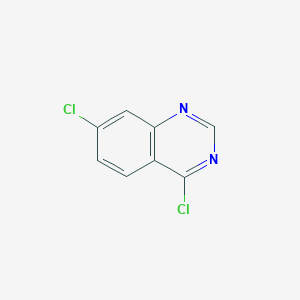![molecular formula C12H13N3 B1295966 4-fenil-4,5,6,7-tetrahidro-3H-imidazo[4,5-c]piridina CAS No. 4875-39-2](/img/structure/B1295966.png)
4-fenil-4,5,6,7-tetrahidro-3H-imidazo[4,5-c]piridina
Descripción general
Descripción
4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine is a useful research compound. Its molecular formula is C12H13N3 and its molecular weight is 199.25 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 83345. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Potencial terapéutico
El imidazol, la estructura central de este compuesto, es conocido por su amplio rango de propiedades químicas y biológicas . Se ha convertido en un sintón importante en el desarrollo de nuevos fármacos . Los derivados del imidazol muestran diferentes actividades biológicas como antibacterial, antimicobacteriana, antiinflamatoria, antitumoral, antidiabética, antialérgica, antipirética, antiviral, antioxidante, antiamebiana, antihelmíntica, antifúngica y ulcerogénica .
Características antimicrobianas
El compuesto ha sido estudiado por sus características antimicrobianas . Por ejemplo, se ha utilizado en la síntesis de compuestos evaluados para el potencial antimicrobiano contra Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa y Streptococcus pyogenes .
Actividades antifúngicas y antibacterianas
Se han sintetizado y evaluado derivados del compuesto para sus actividades antifúngicas y antibacterianas en varias cepas de hongos y bacterias .
Construcción de líquidos iónicos triazolio bicíclicos fusionados
El núcleo estructural del compuesto ha encontrado aplicación en la construcción de líquidos iónicos triazolio bicíclicos fusionados . Estos fueron diseñados para la extracción quimioselectiva de iones cobre (II) y también péptidos que contienen histidina .
Inhibidores del Factor Xa
Se ha informado que el compuesto se utiliza en la preparación de inhibidores del Factor Xa . El Factor Xa juega un papel crucial en el proceso de coagulación de la sangre, y sus inhibidores se utilizan como anticoagulantes.
Inhibidores de CDK
El compuesto también se utiliza en la síntesis de inhibidores de la Quinasa Dependiente de Ciclina (CDK) . Las CDK son un grupo de proteinquinasas que desempeñan funciones importantes en la regulación del ciclo celular, y sus inhibidores se están investigando para su posible uso en terapia contra el cáncer.
Mecanismo De Acción
Target of Action
It has been reported that similar compounds can be used to prepare inhibitors for xa factor and cdk .
Mode of Action
Based on its potential use in the preparation of xa factor and cdk inhibitors , it can be inferred that it might interact with these targets and inhibit their activity, leading to changes in cellular processes.
Action Environment
The action, efficacy, and stability of 4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, it is recommended to be stored at 2-8°C . .
Análisis Bioquímico
Biochemical Properties
4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with kinases, which are enzymes that catalyze the transfer of phosphate groups. The interaction with kinases can lead to either inhibition or activation of these enzymes, thereby modulating cellular signaling pathways . Additionally, 4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine can bind to specific proteins, altering their conformation and function, which can have downstream effects on various biochemical processes .
Cellular Effects
The effects of 4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth, differentiation, and apoptosis . By interacting with key components of this pathway, 4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine can alter the expression of genes involved in these processes, leading to changes in cellular behavior . Furthermore, this compound can impact cellular metabolism by influencing the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity . For instance, this compound has been shown to inhibit certain kinases by binding to their ATP-binding sites, preventing the transfer of phosphate groups . Additionally, 4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine can influence gene expression by interacting with transcription factors, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
The effects of 4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but its stability can be influenced by factors such as temperature, pH, and exposure to light . Over time, degradation products may form, which can have different biochemical properties and effects on cellular function . Long-term studies have shown that prolonged exposure to 4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine can lead to sustained changes in cellular behavior, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
In animal models, the effects of 4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine vary with different dosages. At low doses, this compound can have beneficial effects, such as promoting cell growth and enhancing metabolic activity . At higher doses, it can exhibit toxic or adverse effects, including cell death and disruption of normal cellular processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .
Metabolic Pathways
4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for various metabolic processes . For example, this compound can influence the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, thereby affecting the production of energy within the cell . Additionally, 4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine can alter the levels of specific metabolites, leading to changes in metabolic flux and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound can localize to specific compartments, such as the cytoplasm or nucleus, where it exerts its biochemical effects . The distribution of 4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine within tissues can also be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of 4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . Alternatively, 4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine can be found in the nucleus, where it can interact with transcription factors and modulate gene expression .
Propiedades
IUPAC Name |
4-phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-2-4-9(5-3-1)11-12-10(6-7-13-11)14-8-15-12/h1-5,8,11,13H,6-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHIJOLLBBCZWON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1NC=N2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50292519 | |
| Record name | 4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50292519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4875-39-2 | |
| Record name | 4875-39-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83345 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50292519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


